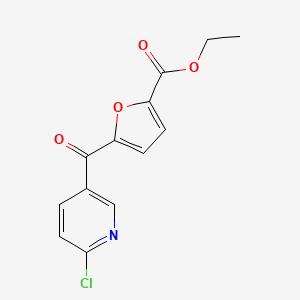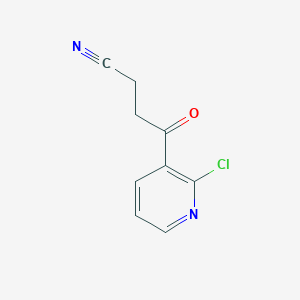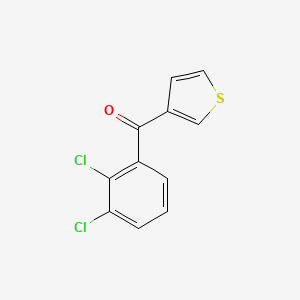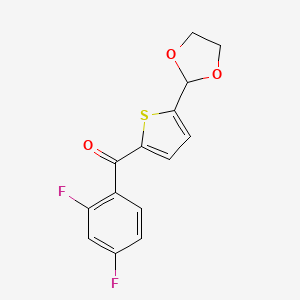
2,2',3,4,4',5,6-Heptabromodiphenyl ether
Vue d'ensemble
Description
2,2’,3,4,4’,5,6-Heptabromodiphenyl ether is an aromatic ether and an organobromine compound . It is a related compound of PBDE 37, which is a polybrominated diphenyl ether, an organobromine compound, used as a flame retardant in consumer products .
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether is C12H3Br7O . The IUPAC name is 1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene . The InChI string and the canonical SMILES are also provided for further structural analysis .
Physical And Chemical Properties Analysis
The molecular weight of 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether is 722.5 g/mol . It has a computed XLogP3-AA value of 8.3, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .
Applications De Recherche Scientifique
Environmental and Health Impact Studies
Environmental Persistence and Health Impacts : Heptabromodiphenyl ethers like 2,2',3,4,4',5,6-heptabromodiphenyl ether have been studied for their environmental persistence and potential health impacts. These compounds, due to their lipophilic nature and resistance to degradation, have become ubiquitous environmental contaminants. Studies have identified these compounds in various settings, indicating their widespread presence and the potential for human and environmental exposure (Sjödin et al., 1999).
Identification in Commercial Products : The identification of heptabromodiphenyl ethers in commercial products has been a subject of research. These compounds, used as flame retardants, have been found in various technical mixtures, pointing to their widespread use in consumer products (Sjödin et al., 1998).
Occupational Exposure Studies : Research has also been conducted on occupational exposure to heptabromodiphenyl ethers, particularly in environments such as electronics dismantling plants. These studies help in understanding the exposure levels and risks to workers in specific industries (Sjödin et al., 1999).
Analytical Methods and Toxicology
Analytical Method Development : The development of analytical methods for the detection and quantification of heptabromodiphenyl ethers in various matrices has been a key area of research. This includes methods for sample preparation, extraction, and chromatographic analysis, crucial for monitoring environmental and biological samples (Bi̇ni̇ci̇ et al., 2013).
Toxicological Impact Studies : Studies on the toxicological impacts of heptabromodiphenyl ethers are vital for understanding their effects on human health and the environment. This includes research on their potential endocrine-disrupting effects and their behavior in biological systems (Viberg et al., 2006).
Environmental Fate and Transformation
Environmental Transformation Studies : Research on the environmental fate of heptabromodiphenyl ethers, including their degradation and transformation in natural settings, is crucial. This helps in understanding their longevity in the environment and potential pathways for breakdown (Stapleton et al., 2004).
Metabolic Pathway Exploration : Exploring the metabolic pathways of heptabromodiphenyl ethers in organisms helps in understanding how these compounds are processed biologically, and the potential formation of metabolites that may have different toxicological profiles compared to the parent compound (Zheng et al., 2016).
Safety and Hazards
2,2’,3,4,4’,5,6-Heptabromodiphenyl ether is a type of PBDE, which are known to be persistent organic pollutants . They are resistant to degradation and can bioaccumulate in the environment and in organisms . Exposure to PBDEs has been associated with a variety of health effects, including neurodevelopmental effects in children .
Mécanisme D'action
Target of Action
PBDE 181, a polybrominated diphenyl ether, is primarily used as a flame retardant in consumer products . It is an organobromine compound and is known to affect the ovarian functions in rats . It is also a contaminant that affects the female reproductive health in humans .
Mode of Action
It is known that the compound interacts with its targets, primarily the ovarian cells in rats , leading to changes in their function. The brominated flame retardant properties of the compound suggest that it may interact with cellular components to inhibit combustion processes.
Biochemical Pathways
Given its impact on ovarian functions , it is likely that it interferes with hormonal signaling pathways, particularly those involving reproductive hormones
Pharmacokinetics
Given its use as a flame retardant in consumer products , it is likely that exposure occurs primarily through ingestion or inhalation. The compound’s bioavailability, metabolism, and excretion would depend on the route of exposure and the individual’s metabolic capabilities.
Result of Action
The primary result of PBDE 181 action is its impact on ovarian functions in rats and potentially on female reproductive health in humans . This suggests that exposure to the compound could lead to reproductive health issues.
Propriétés
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-2-6(5(14)3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNRIAPLVGNZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583561 | |
| Record name | 2,2',3,4,4',5,6-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189084-67-1 | |
| Record name | 2,2',3,4,4',5,6-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5,6-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,6-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D6D6DTP55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of optimizing extraction procedures for polybrominated diphenyl ethers (PBDEs) like 2,2',3,4,4',5,6-Heptabromodiphenyl ether in environmental samples?
A1: Optimizing extraction procedures is crucial for accurate and reliable determination of PBDEs in environmental matrices like bivalve molluscs []. These organisms are known to accumulate contaminants, and PBDEs, being persistent organic pollutants, pose potential risks to both human and ecosystem health. By maximizing extraction efficiency, researchers can obtain more precise data on PBDE concentrations, enabling better risk assessment and informing mitigation strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



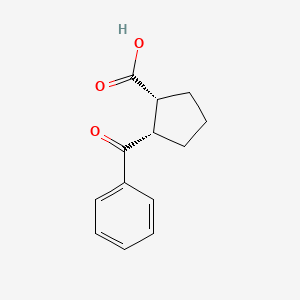
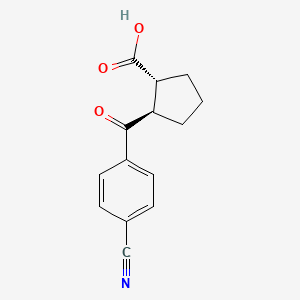
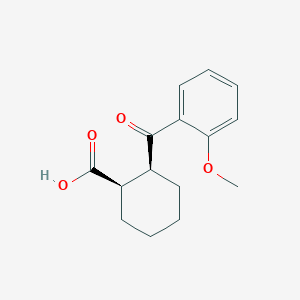

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)

